Cas no 1361885-49-5 (Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate)

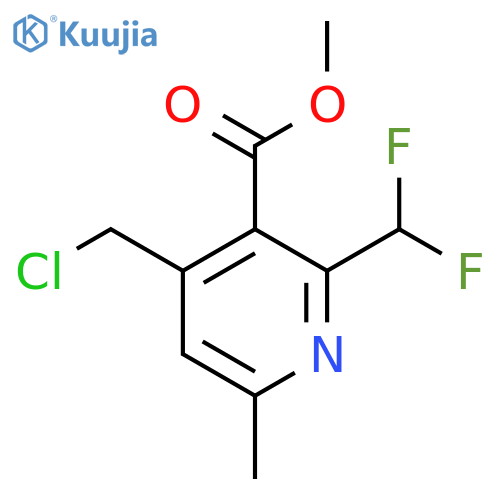

1361885-49-5 structure

商品名:Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate

CAS番号:1361885-49-5

MF:C10H10ClF2NO2

メガワット:249.641708850861

CID:4933635

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate

- Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate

-

- インチ: 1S/C10H10ClF2NO2/c1-5-3-6(4-11)7(10(15)16-2)8(14-5)9(12)13/h3,9H,4H2,1-2H3

- InChIKey: MQWFNCDQCCEARA-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C)N=C(C(F)F)C=1C(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 39.2

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A020005201-500mg |

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate |

1361885-49-5 | 97% | 500mg |

$999.60 | 2022-03-28 | |

| Alichem | A020005201-1g |

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate |

1361885-49-5 | 97% | 1g |

$1,663.20 | 2022-03-28 |

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate 関連文献

-

1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1361885-49-5 (Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量